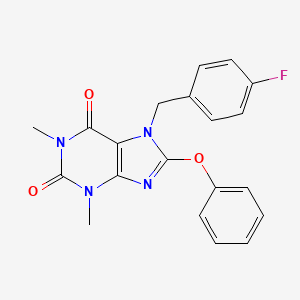![molecular formula C20H18ClN3O3S B3507637 4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide](/img/structure/B3507637.png)
4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide
Descripción general
Descripción
4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide is a chemical compound that has been widely studied in scientific research. It is a member of the sulfonamide family of compounds, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
The scientific research applications of 4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide are diverse. It has been studied as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied as a potential treatment for Alzheimer's disease, as it has been shown to inhibit the activity of beta-amyloid, a protein that is associated with the development of Alzheimer's disease. Additionally, it has been studied for its anti-inflammatory and analgesic properties.
Mecanismo De Acción
The mechanism of action of 4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and proteins that are involved in cancer cell growth, beta-amyloid production, and inflammation. It has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in the breakdown of extracellular matrix proteins. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide are complex and varied. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of beta-amyloid, which is associated with the development of Alzheimer's disease. Additionally, it has been shown to reduce inflammation and pain in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide in lab experiments include its well-established synthesis method, its diverse biological activities, and its potential as a lead compound for the development of novel drugs. However, there are also some limitations to using this compound in lab experiments. For example, it may have limited solubility in certain solvents, which could affect its bioavailability and activity. Additionally, its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Direcciones Futuras
There are many future directions for research on 4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide. One potential direction is to further explore its anticancer properties and to investigate its potential as a treatment for specific types of cancer. Another potential direction is to investigate its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. Additionally, there is potential for further research on its anti-inflammatory and analgesic properties, as well as its potential as a lead compound for the development of novel drugs. Overall, 4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide is a promising compound for scientific research and has the potential to lead to the development of new treatments for a variety of diseases.
Propiedades
IUPAC Name |
4-chloro-3-[(4-methylphenyl)sulfamoyl]-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c1-14-4-7-17(8-5-14)24-28(26,27)19-11-16(6-9-18(19)21)20(25)23-13-15-3-2-10-22-12-15/h2-12,24H,13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFJJCPOIOYRTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CN=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-[(4-methylphenyl)sulfamoyl]-N-(pyridin-3-ylmethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-allyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B3507567.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-(3-methylphenyl)glycinamide](/img/structure/B3507570.png)
![ethyl 5-acetyl-4-methyl-2-[(1-piperidinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B3507573.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3507580.png)
![6-({[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B3507586.png)
![5-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-2-nitrobenzoic acid](/img/structure/B3507617.png)
![1-[(1-phenyl-1H-benzimidazol-2-yl)thio]acetone](/img/structure/B3507623.png)
![N-{4-[(isopropylamino)sulfonyl]phenyl}-2-(4-nitrophenoxy)acetamide](/img/structure/B3507625.png)
![methyl {5-methyl-2-[(3-nitrobenzyl)amino]-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetate](/img/structure/B3507627.png)
![3,5-dichloro-N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-4-methoxybenzamide](/img/structure/B3507632.png)
![N~1~-(3-chloro-2-methylphenyl)-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3507643.png)
![N-(3-chlorophenyl)-N'-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea](/img/structure/B3507650.png)